N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester

Übersicht

Beschreibung

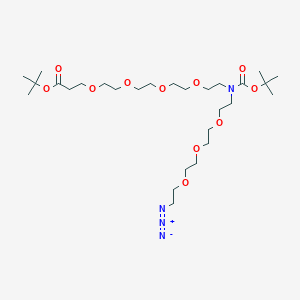

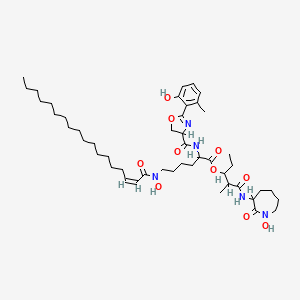

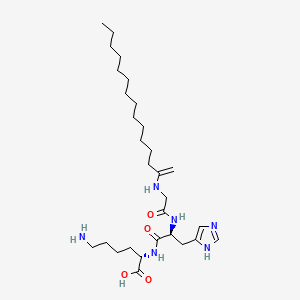

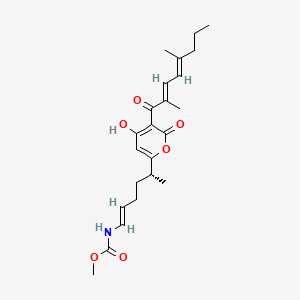

“N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester” is a branched PEG linker with an azide group and a t-butyl ester group . The azide group reacts with alkyne or cyclooctyne in Click Chemistry reaction .

Synthesis Analysis

“this compound” is a non-cleavable linker for bio-conjugation that contains an Azide group and a NHS group linked through a linear PEG chain . It can be used in the synthesis of PROTACs .Molecular Structure Analysis

“this compound” is a branched PEG derivative with a terminal azide group, Boc protected amine, and a terminal t-butyl ester . The azide group enables PEGylation via Click Chemistry .Chemical Reactions Analysis

“this compound” is a branched PEGylation linker. The azide group allows for Click Chemistry reactions to take place . The Boc-protected amine can be deprotected under acidic conditions .Physical And Chemical Properties Analysis

“this compound” is a protected multifunction linker. The azide group enables PEGylation via Click Chemistry. Boc and the t-butyl protected carboxyl group can be deprotected under mild acidic conditions .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

- Preparation of N-t-Butoxycarbonyl (t-BOC) Derivatives : The t-BOC group is commonly used in organic synthesis for protecting amines. Research has shown that di-t-butyl dicarbonate, a key component in N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester, efficiently forms t-BOC derivatives under mild conditions without racemization (Tarbell, Yamamoto, & Pope, 1972).

- Hydrazination of Polyethylene Glycol (PEG) : A study demonstrated the use of PEG-borate ester for hydrazination, leading to improved mechanical properties and compatibility in applications like epoxy resin (Chen et al., 2020).

- Catalyst-Free N-tert-Butyloxycarbonylation : this compound's component, N-tert-butyloxycarbonyl, has been used for catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water (Chankeshwara & Chakraborti, 2006).

Material Science and Polymer Chemistry

- Functionalization of Polymers : This chemical is used for the functionalization of polymers, such as in the PEGylation of degradable aliphatic polyesters for biomedical applications like drug delivery (Freichels et al., 2011).

- Development of Polymer Electrolytes : The PEG-borate ester component is utilized in the development of polymer electrolytes for applications like lithium-ion batteries, enhancing ionic conductivity and thermal stability (Kato et al., 2002).

Biochemistry and Peptide Synthesis

- Synthesis of Cyclic Peptides : this compound aids in the synthesis of cyclic peptides, which are significant in pharmaceutical research (Palecek, Dräger, & Kirschning, 2011).

- Enantioselective Synthesis of Aziridines : The compound's components are used in the enantioselective synthesis of aziridines, which are valuable in creating α,α-disubstituted α-amino acid esters (De Fusco et al., 2012).

Wirkmechanismus

Target of Action

N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester is a branched PEGylation reagent . Its primary targets are proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play crucial roles in various biological processes, including protein function, gene expression, and cellular signaling.

Mode of Action

The compound interacts with its targets through a process known as PEGylation . The azide group in the compound allows for Click Chemistry reactions to take place . The Boc-protected amine can be deprotected under acidic conditions . The NHS ester can react with primary amines, enabling the compound to bind to its targets .

Pharmacokinetics

Pegylation is generally known to improve the bioavailability of compounds by increasing their solubility, stability, and circulation time in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target and the biochemical pathway involved. Generally, PEGylation can enhance the stability and function of target molecules, potentially leading to improved therapeutic outcomes .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH level can affect the deprotection of the Boc-protected amine . Additionally, the presence of other molecules that can react with the azide group or the NHS ester might influence the compound’s efficacy and stability .

Safety and Hazards

Zukünftige Richtungen

“N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . Azido-PEG3-NHS ester is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54N4O11/c1-27(2,3)42-25(33)7-11-35-15-19-39-23-24-41-22-18-38-14-10-32(26(34)43-28(4,5)6)9-13-37-17-21-40-20-16-36-12-8-30-31-29/h7-24H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZKOCYNJSTOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)

![4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B609372.png)

![4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609374.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609386.png)

![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[[3-[[1-(2-methoxyethyl)triazol-4-yl]methoxy]phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B609387.png)